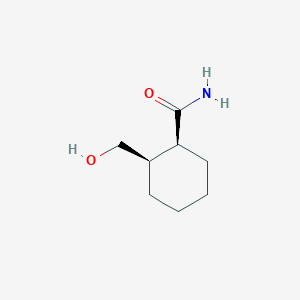
4-(2-Thienyl)phenylboronic acid
概要
説明
4-(2-Thienyl)phenylboronic acid is a chemical compound with the molecular formula C10H9BO2S. Its average mass is 204.053 Da and its monoisotopic mass is 204.041626 Da .
Synthesis Analysis
Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecule was investigated for its structural properties such as bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant chemical reaction involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 386.0±44.0 °C at 760 mmHg, and a flash point of 187.2±28.4 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Catalysis : Phenylboronic acids, including derivatives, have been used as catalysts in chemical reactions like dehydrative condensation and synthesis of tetrahydrobenzo[b]pyrans, contributing to efficient and environmentally friendly processes (Wang et al., 2018); (Nemouchi et al., 2012).
Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials are utilized in diagnostics and therapeutics, particularly due to their ability to form reversible complexes with polyols, including sugars, which is crucial for drug delivery systems and biosensors (Lan & Guo, 2019).
Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been developed for specific and efficient imaging of cell surface markers, such as sialic acids, and for use in photodynamic therapy, highlighting their potential in cancer diagnostics and treatment (Li & Liu, 2021).
Glucose-Responsive Drug Delivery : Phenylboronic acid-based materials are widely studied for constructing glucose-responsive systems for insulin delivery, offering potential advancements in diabetes management (Ma & Shi, 2014).
Antiviral Therapeutics : Modified nanoparticles with phenylboronic-acid groups have shown potential as antiviral inhibitors, especially against viruses like Hepatitis C, indicating a new direction for antiviral drug development (Khanal et al., 2013).
Gene Transfection : Phenylboronic acid-modified polyethylenimine significantly enhances gene delivery efficiency, demonstrating its potential in gene therapy applications (Peng et al., 2010).
作用機序
Target of Action
The primary target of 4-(2-Thienyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which involves the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic molecules, making this compound an important tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
Safety and Hazards
The safety data sheet for phenylboronic acid, which is similar to 4-(2-Thienyl)phenylboronic acid, indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It is recommended to use personal protective equipment and to ensure adequate ventilation .
将来の方向性
The Suzuki–Miyaura coupling reaction, which uses 4-(2-Thienyl)phenylboronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that this compound will continue to be a valuable reagent in organic synthesis.
特性
IUPAC Name |
(4-thiophen-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDGSABTJJBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469807 | |
| Record name | 4-(2-Thienyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362612-66-6 | |
| Record name | 4-(2-Thienyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




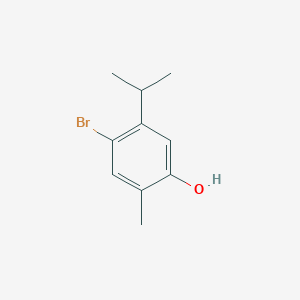
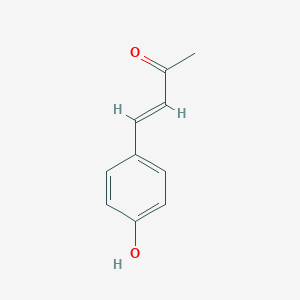
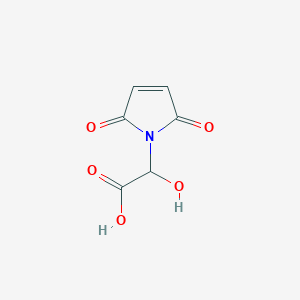
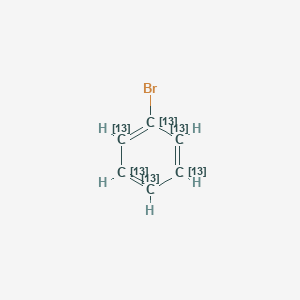

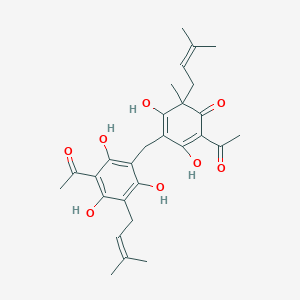
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
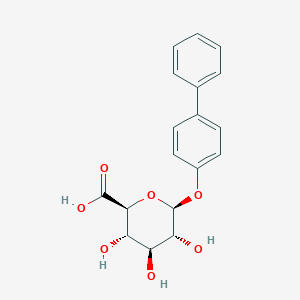
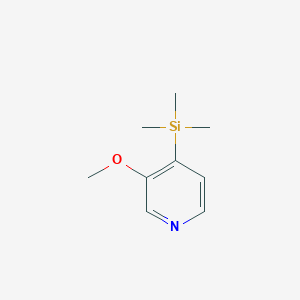
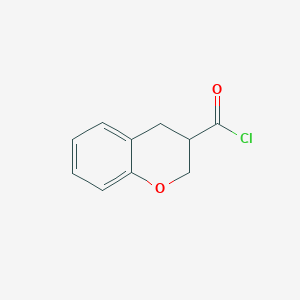
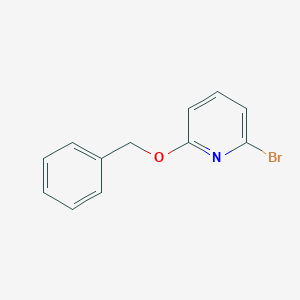
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
